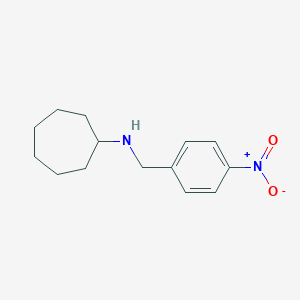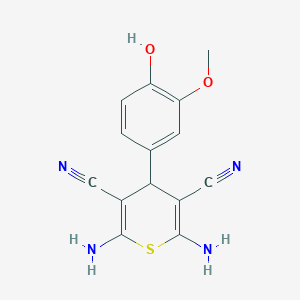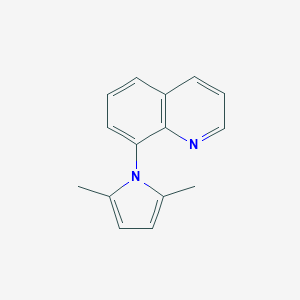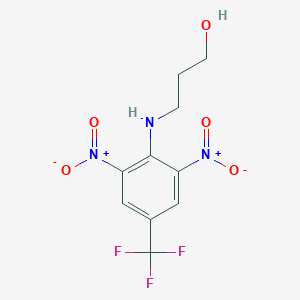
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-, also known as DTNB-Propanol, is a chemical compound that has been extensively used in scientific research applications. It is a nitrophenyl derivative of 1-propanol and is commonly used as a reagent to measure sulfhydryl groups in proteins. DTNB-Propanol has been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
Mechanism Of Action
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. The reaction results in the formation of a yellow-colored product that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups in proteins.
Biochemical And Physiological Effects
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been used to study the effects of different compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of oxidative stress on proteins and the role of sulfhydryl groups in protein function. It has also been used to study the effects of different drugs on protein sulfhydryl groups and their potential therapeutic applications.
Advantages And Limitations For Lab Experiments
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments. It is highly specific for sulfhydryl groups and does not react with other functional groups in proteins. It is also relatively easy to use and can be measured spectrophotometrically. However, it has some limitations, such as the fact that it can only measure free sulfhydryl groups and not those that are involved in disulfide bonds.
Future Directions
There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research. One potential direction is the development of new assays that use 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to measure sulfhydryl groups in proteins. Another potential direction is the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to study the effects of different compounds on protein sulfhydryl groups in vivo. Additionally, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l could be used to study the role of sulfhydryl groups in disease processes and the potential therapeutic applications of targeting sulfhydryl groups in proteins.
In conclusion, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l is a highly specific reagent that has been extensively used in scientific research applications. It has been used to study the effects of different compounds on protein sulfhydryl groups and their potential therapeutic applications. 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research, including the development of new assays and the study of the role of sulfhydryl groups in disease processes.
Synthesis Methods
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l can be synthesized by reacting 2,6-dinitro-4-(trifluoromethyl)aniline with 1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield after purification.
Scientific Research Applications
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been extensively used in scientific research applications to measure sulfhydryl groups in proteins. It is a commonly used reagent in assays such as Ellman's assay, which is used to measure the concentration of sulfhydryl groups in proteins. It has also been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
properties
CAS RN |
62421-58-3 |
|---|---|
Product Name |
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)- |
Molecular Formula |
C10H10F3N3O5 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H10F3N3O5/c11-10(12,13)6-4-7(15(18)19)9(14-2-1-3-17)8(5-6)16(20)21/h4-5,14,17H,1-3H2 |
InChI Key |
JVVBEXCBMOLVAQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
Other CAS RN |
62421-58-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



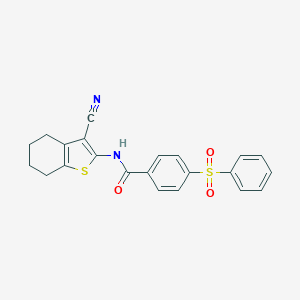
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
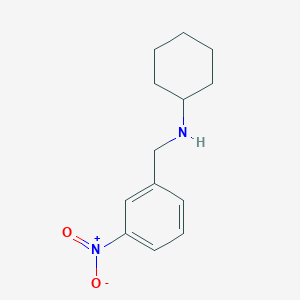
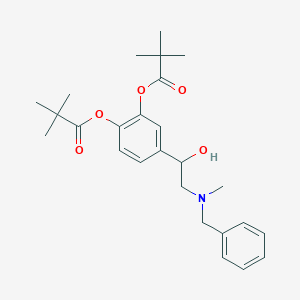
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
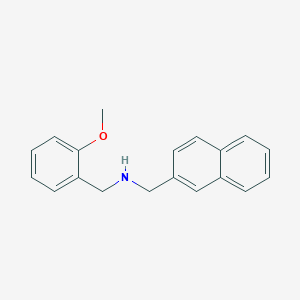
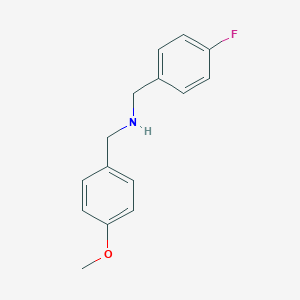
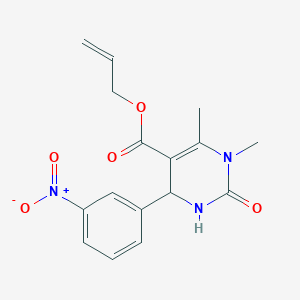
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
